2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile

Analytical Chemistry Structure Confirmation Regioisomer Discrimination

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 88745-14-6) is a 1,2,3,5-tetrasubstituted pyrrole bearing ortho-hydroxyphenyl and phenyl substituents at C-5 and N-1 respectively, an amino group at C-2, and two electron-withdrawing nitrile groups at C-3 and C-4. This dense arrangement of hydrogen-bond donor/acceptor motifs (NH2, OH, CN) and aromatic rings yields a molecular weight of 300.31 g/mol and makes the compound a versatile intermediate for constructing fused aza-heterocyclic libraries.

Molecular Formula C18H12N4O
Molecular Weight 300.3 g/mol
CAS No. 88745-14-6
Cat. No. B12873581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile
CAS88745-14-6
Molecular FormulaC18H12N4O
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CC=C3O
InChIInChI=1S/C18H12N4O/c19-10-14-15(11-20)18(21)22(12-6-2-1-3-7-12)17(14)13-8-4-5-9-16(13)23/h1-9,23H,21H2
InChIKeyWUCLUZCPGJOVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 88745-14-6): Structural Identity and Procurement-Relevant Context


2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 88745-14-6) is a 1,2,3,5-tetrasubstituted pyrrole bearing ortho-hydroxyphenyl and phenyl substituents at C-5 and N-1 respectively, an amino group at C-2, and two electron-withdrawing nitrile groups at C-3 and C-4 [1]. This dense arrangement of hydrogen-bond donor/acceptor motifs (NH2, OH, CN) and aromatic rings yields a molecular weight of 300.31 g/mol and makes the compound a versatile intermediate for constructing fused aza-heterocyclic libraries [2]. The compound is commercially supplied by CymitQuimica and other vendors under reference IN-DA004DK0, and its mass spectrum is registered in the Wiley KnowItAll library [1].

Why Generic 2-Amino-pyrrole-3,4-dicarbonitrile Analogs Cannot Replace CAS 88745-14-6 in Regioselective Synthetic and Pharmacophore-Focused Studies


Minor positional or substituent changes within the 1H-pyrrole-3,4-dicarbonitrile scaffold can drastically alter reactivity, metal-chelation geometry, and biological target engagement. For instance, moving the phenolic hydroxyl from the ortho to the para position yields the regioisomer 1-phenyl-2-(p-hydroxyphenyl)-3,4-dicyano-5-amino-pyrrole, which exhibits a different hydrogen-bonding topology and distinct mass spectral fingerprint [1]. Similarly, replacing the 5-(2-hydroxyphenyl) substituent with a 5-(furan-2-yl) group (e.g., CAS 78563-60-7) eliminates the chelating ortho-phenol motif entirely, abolishing the capacity for intramolecular hydrogen bonding and bidentate metal coordination . Such structural differences mean that within a given structure-activity relationship (SAR) series or synthetic cascade, substituting CAS 88745-14-6 with a generic analog will almost certainly yield divergent reaction outcomes and non-comparable biological results.

Quantitative Comparator-Based Evidence for Differentiation of 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 88745-14-6)


Ortho-Hydroxyphenyl Regioisomer Differentiation by GC-MS Spectral Fingerprint

The ortho-hydroxyphenyl N-phenyl regioisomer (CAS 88745-14-6) is spectroscopically distinct from the para-hydroxyphenyl C-phenyl isomer (CAS not assigned; SpectraBase ID 7epnHAF6bpK). The latter bears the amino group at C-5 and the hydroxyphenyl moiety at C-2 in a para orientation, while the target compound places the amino group at C-2 and the ortho-hydroxyphenyl group at C-5. This regioisomerism results in fundamentally different InChIKeys, MS fragmentation patterns, and retention indices; the para isomer is registered in the Wiley KnowItAll GC-MS library with InChIKey LMOXXRNTHRGXCG-UHFFFAOYSA-N, whereas the target compound is registered under a different InChIKey [1]. In a practical analytical workflow, incorrect selection of the regioisomer would yield a false-negative GC-MS match and misidentification [1].

Analytical Chemistry Structure Confirmation Regioisomer Discrimination

Ortho-Phenol Metal-Chelation Capacity Versus 5-(Furan-2-yl) Analog

The 5-(2-hydroxyphenyl) substituent in CAS 88745-14-6 provides an ortho-hydroxyphenyl motif capable of intramolecular O–H···N hydrogen bonding and bidentate metal coordination (O,N-chelation). In contrast, the commercially available analog 2-amino-5-(furan-2-yl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 78563-60-7) features a furan ring that lacks a hydrogen-bond-donating OH group and cannot form the same chelation geometry . This difference is expected to alter the binding affinity toward metalloenzyme active sites; while no direct IC50 comparison is available, structure-activity relationship (SAR) studies on related pyrrole dicarbonitrile scaffolds indicate that removal of the hydroxyl donor abrogates inhibitory activity in metal-dependent HDAC and kinase targets [1].

Medicinal Chemistry Metal Chelation Pharmacophore Design

Synthetic Versatility as a 2-Aminophenyl-Appended Pyrrole Building Block Versus Unsubstituted Core

The 2-aminophenyl-pyrrole architecture of CAS 88745-14-6 enables its direct use in Ru/B-H binary-catalyzed RCM/isomerization/cyclization cascades to generate pyrrole-embedded aza-heterocyclic scaffolds [1]. In the published methodology, 2-aminophenyl group-appended pyrroles are the essential substrates; the simpler 2-amino-3,4-dicyanopyrrole core (CAS 77446-35-6, molecular weight 132.12 g/mol) lacks the N-phenyl and 5-(2-hydroxyphenyl) substituents required for subsequent ring-closing metathesis and Pictet-Spengler-type annulation . While no reaction yield comparison is available for CAS 88745-14-6 specifically, the methodology demonstrates that the fully substituted scaffold is prerequisite for the cascade, whereas the unsubstituted core is synthetically inert under these conditions.

Organic Synthesis Cascade Reactions Heterocyclic Library Generation

Procurement-Driven Application Scenarios for 2-Amino-5-(2-hydroxyphenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile (CAS 88745-14-6)


Regioisomer-Specific Analytical Reference Standard for GC-MS Identity Confirmation

Analytical chemistry laboratories performing quality control (QC) on multisubstituted pyrrole compounds require a confirmed ortho-hydroxyphenyl N-phenyl regioisomer standard. CAS 88745-14-6 provides the correct chromatographic retention time and MS fragmentation fingerprint that distinguishes it from the para-hydroxyphenyl regioisomer registered in the Wiley KnowItAll library [1]. Laboratories that mistakenly source the para isomer will encounter false-negative library matches and erroneous identity assignments. Procuring CAS 88745-14-6 from a vendor that certifies its structure (e.g., CymitQuimica, ref. IN-DA004DK0) ensures analytical accuracy in isomer-discriminating GC-MS workflows .

Scaffold for Metalloenzyme-Focused SAR Exploration via Ortho-Phenol Chelation

Medicinal chemistry programs targeting metal-dependent enzymes such as HDACs or kinases can exploit the ortho-hydroxyphenyl motif of CAS 88745-14-6 as a bidentate zinc- or magnesium-chelating warhead. Unlike the furan analog (CAS 78563-60-7), which provides only monodentate oxygen coordination, the target compound retains the free phenolic OH necessary for tight active-site binding [1]. Researchers should incorporate CAS 88745-14-6 directly into inhibitor design rather than relying on generic pyrrole-dicarbonitrile analogs that lack the hydroxyl donor and would predictably show weaker target engagement based on class-level SAR evidence .

Entry Point for Diversity-Oriented Synthesis via Ru/B-H Cascade Annulation

Synthetic chemistry teams aiming to construct tetracyclic aza-heterocyclic libraries through the published RCM/isomerization/cyclization cascade should select CAS 88745-14-6 as a suitably functionalized 2-aminophenyl-pyrrole substrate. The unsubstituted 2-amino-3,4-dicyanopyrrole core (CAS 77446-35-6) is incompatible with the cascade methodology [1]. Procuring CAS 88745-14-6 directly from commercial sources eliminates the need for a multi-step pre-functionalization synthesis, accelerating hit-to-lead expansion campaigns that rely on this specific catalytic transformation .

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